molecular formula C21H20N4O3S B3957095 (5Z)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B3957095
M. Wt: 408.5 g/mol
InChI Key: HLTCCGGVOZWZQQ-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazole ring, a piperazine moiety, and nitrophenyl and methylphenyl substituents, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylphenylpiperazine with a thiazole derivative, followed by the introduction of a nitrophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine (TEA) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides in polar aprotic solvents.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (5Z)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (5Z)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one apart from these compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(5Z)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-15-5-7-17(8-6-15)23-9-11-24(12-10-23)21-22-20(26)19(29-21)14-16-3-2-4-18(13-16)25(27)28/h2-8,13-14H,9-12H2,1H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTCCGGVOZWZQQ-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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